Cas no 60156-13-0 (1-(Benzenesulfonyl)-3-bromopropan-2-one)

1-(Benzenesulfonyl)-3-bromopropan-2-one is a versatile brominated sulfonyl compound primarily used as an intermediate in organic synthesis. Its reactive bromine and sulfonyl groups make it valuable for constructing complex molecular frameworks, particularly in pharmaceutical and agrochemical applications. The compound exhibits high reactivity in nucleophilic substitution and coupling reactions, enabling efficient derivatization. Its benzenesulfonyl moiety enhances stability while facilitating further functionalization. The product is typically handled under controlled conditions due to its electrophilic nature. It is commonly employed in the synthesis of biologically active molecules, where precise bromination and sulfonylation are required. Proper storage in a cool, dry environment is recommended to maintain its integrity.
1-(Benzenesulfonyl)-3-bromopropan-2-one structure
60156-13-0 structure
商品名:1-(Benzenesulfonyl)-3-bromopropan-2-one
CAS番号:60156-13-0
MF:C9H9O3SBr
メガワット:277.135
CID:4059164
PubChem ID:12277553

1-(Benzenesulfonyl)-3-bromopropan-2-one 化学的及び物理的性質

名前と識別子

    • 2-Propanone, 1-bromo-3-(phenylsulfonyl)-
    • 1-bromo-3-(phenylsulfonyl)propan-2-one
    • 1-(Benzenesulfonyl)-3-bromopropan-2-one
    • 1-Bromo-3-phenylsulfonyl-propan-2-one
    • JSMDGFFNIVDURQ-UHFFFAOYSA-N
    • 1-(benzenesulfonyl)-3-bromopropan-2-one
    • 1-bromo-3-phenylsulfonylpropan-2-one
    • SCHEMBL10828259
    • KCA15613
    • AKOS000275767
    • EN300-80150
    • 60156-13-0
    • インチ: InChI=1S/C9H9BrO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2
    • InChIKey: JSMDGFFNIVDURQ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 275.94558Da
  • どういたいしつりょう: 275.94558Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 59.6Ų

1-(Benzenesulfonyl)-3-bromopropan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B537930-50mg
1-(Benzenesulfonyl)-3-bromopropan-2-one
60156-13-0
50mg
$ 185.00 2022-06-07
Enamine
EN300-80150-5.0g
1-(benzenesulfonyl)-3-bromopropan-2-one
60156-13-0 95%
5.0g
$1695.0 2023-02-12
Enamine
EN300-80150-0.5g
1-(benzenesulfonyl)-3-bromopropan-2-one
60156-13-0 95%
0.5g
$457.0 2023-02-12
Enamine
EN300-80150-0.1g
1-(benzenesulfonyl)-3-bromopropan-2-one
60156-13-0 95%
0.1g
$176.0 2023-02-12
Enamine
EN300-80150-2.5g
1-(benzenesulfonyl)-3-bromopropan-2-one
60156-13-0 95%
2.5g
$1147.0 2023-02-12
Aaron
AR01AJYT-250mg
1-(benzenesulfonyl)-3-bromopropan-2-one
60156-13-0 95%
250mg
$372.00 2025-02-09
A2B Chem LLC
AV70953-2.5g
1-(benzenesulfonyl)-3-bromopropan-2-one
60156-13-0 95%
2.5g
$1243.00 2024-04-19
A2B Chem LLC
AV70953-10g
1-(benzenesulfonyl)-3-bromopropan-2-one
60156-13-0 95%
10g
$2684.00 2024-04-19
1PlusChem
1P01AJQH-10g
1-(benzenesulfonyl)-3-bromopropan-2-one
60156-13-0 95%
10g
$3172.00 2024-04-22
Aaron
AR01AJYT-1g
1-(benzenesulfonyl)-3-bromopropan-2-one
60156-13-0 95%
1g
$828.00 2025-02-09

1-(Benzenesulfonyl)-3-bromopropan-2-one 関連文献

1-(Benzenesulfonyl)-3-bromopropan-2-oneに関する追加情報

1-(Benzenesulfonyl)-3-bromopropan-2-one: A Comprehensive Overview

The compound 1-(Benzenesulfonyl)-3-bromopropan-2-one, identified by the CAS number 60156-13-0, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a benzenesulfonyl group with a brominated ketone moiety. The benzenesulfonyl group, a common protecting group in organic synthesis, adds stability and reactivity to the molecule, making it a valuable intermediate in various chemical reactions.

Recent studies have highlighted the importance of 1-(Benzenesulfonyl)-3-bromopropan-2-one in the synthesis of bioactive compounds. Researchers have explored its role as a precursor in the development of novel pharmaceutical agents, particularly in the area of kinase inhibitors. The bromine atom at the gamma position of the ketone group plays a crucial role in enabling selective reactivity, which is essential for constructing complex molecular architectures.

The synthesis of 1-(Benzenesulfonyl)-3-bromopropan-2-one typically involves multi-step processes, including nucleophilic substitution and oxidation reactions. One notable approach involves the reaction of benzene sulfonyl chloride with an appropriate alcohol derivative, followed by bromination at the gamma position. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

In terms of physical properties, 1-(Benzenesulfonyl)-3-bromopropan-2-one exhibits a melting point of approximately 95°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in various synthetic protocols. The compound is also stable under normal storage conditions, provided it is protected from moisture and light.

The application of 1-(Benzenesulfonyl)-3-bromopropan-2-one extends beyond pharmaceuticals. It has been utilized in the development of agrochemicals, where its ability to act as an electrophilic partner in Michael addition reactions has proven invaluable. Recent advancements in catalytic methods have further enhanced its utility, enabling more efficient and environmentally friendly syntheses.

From a mechanistic standpoint, the reactivity of 1-(Benzenesulfonyl)-3-bromopropan-2-one is influenced by both its electronic and steric properties. The electron-withdrawing effect of the sulfonyl group activates the carbonyl carbon for nucleophilic attack, while the bromine atom introduces additional reactivity through its electrophilic nature. These characteristics make it an ideal substrate for exploring various organocatalytic transformations.

In conclusion, 1-(Benzenesulfonyl)-3-bromopropan-2-one, with its CAS number 60156-13-0, stands as a pivotal molecule in modern organic chemistry. Its versatility in synthetic applications, combined with recent research breakthroughs, underscores its significance as a tool for advancing drug discovery and chemical innovation.

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